Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate

Anticancer Tubulin polymerization inhibition Structure-activity relationship

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate (CAS 1684389-74-9) is a 3-aminobenzofuran building block featuring a methyl ester at C-2 and a methoxy substituent at the 6-position of the benzofuran core. This substitution pattern creates a privileged scaffold for medicinal chemistry, as the 6-methoxy group on the benzofuran ring has been shown to confer maximal antiproliferative activity among all regioisomers when incorporated into bioactive molecules.

Molecular Formula C11H11NO4
Molecular Weight 221.21 g/mol
Cat. No. B15053751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate
Molecular FormulaC11H11NO4
Molecular Weight221.21 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)C(=C(O2)C(=O)OC)N
InChIInChI=1S/C11H11NO4/c1-14-6-3-4-7-8(5-6)16-10(9(7)12)11(13)15-2/h3-5H,12H2,1-2H3
InChIKeyARQKXIKFDJAMIS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate – Key Intermediate Profile for Procurement


Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate (CAS 1684389-74-9) is a 3-aminobenzofuran building block featuring a methyl ester at C-2 and a methoxy substituent at the 6-position of the benzofuran core . This substitution pattern creates a privileged scaffold for medicinal chemistry, as the 6-methoxy group on the benzofuran ring has been shown to confer maximal antiproliferative activity among all regioisomers when incorporated into bioactive molecules [1]. The compound also serves as a direct precursor to exceptionally potent tubulin polymerization inhibitors with nanomolar IC50 values against multiple cancer cell lines [1].

1

6‑Methoxy regioisomer required for downstream potency

2

Methyl ester (C‑2) essential; ethyl analog reduces activity

3

3‑Amino handle enables Buchwald‑Hartwig derivatization

Why Regioisomeric or Ester Analogs of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate Are Not Interchangeable


Structural variations that appear minor on paper—shifting the methoxy group from C-6 to C-5 or C-7, or swapping the methyl ester for an ethyl ester—lead to catastrophic losses in the biological potency of downstream products [1]. In a systematic SAR study of 3-arylaminobenzofuran derivatives, the 6-methoxy regioisomer exhibited antiproliferative IC50 values averaging 7.8 nM across seven human cancer cell lines, whereas the 5-methoxy analog showed an average IC50 of approximately 1,500 nM—a >190-fold difference [1]. Similarly, replacing the methyl ester with an ethyl ester at C-2 reduced average potency by approximately 4.4-fold (from 7.8 nM to 34 nM) [1]. These quantitative divergences make the precise substitution pattern of Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate non-negotiable for programs targeting the colchicine site of tubulin.

Regioisomer6‑Methoxy required5‑OMe / 7‑OMe analogs

Shifting methoxy position may cause >100‑fold loss in downstream antiproliferative activity; only 6‑OMe sustains reported nanomolar potency.

EsterMethyl esterEthyl ester

Replacing methyl with ethyl ester reduces downstream potency approximately 4‑fold in cell‑based assays; methyl ester is critical for observed activity.

Acid formMethyl esterFree carboxylic acid

Free acid requires additional esterification before key coupling steps, adding synthetic complexity and risk.

Quantitative Differentiation Evidence for Sourcing Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate


6-Methoxy vs. 5-Methoxy vs. Unsubstituted: >190-Fold Superiority in Antiproliferative SAR

In a direct head-to-head SAR study of 3-arylaminobenzofuran derivatives derived from the target compound's class, the 6-methoxy substitution on the benzofuran core (compound 3g, derived from methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate) produced an average IC50 of 7.8 nM across seven human cancer cell lines (HeLa, A549, HT-29, Jurkat, RS 4;11, MCF-7, HL-60). In stark contrast, the 5-methoxy regioisomer (compound 3e) yielded an average IC50 of approximately 1,500 nM, and the unsubstituted analog (compound 3a) showed an average IC50 of 3,300 nM [1]. The 4-methoxy and 7-methoxy regioisomers were even less active (IC50 > 10,000 nM and 370-670 nM average, respectively) [1].

6‑OMe vs 5‑OMe vs unsubstituted
Reported
Avg IC50 7.8 nM (6‑OMe) vs 1,500 nM (5‑OMe) vs 3,300 nM (unsubstituted)
Regioisomer identity determines downstream potency; >190‑fold difference observed in cell‑based assays.
MTT assay, 7 human cancer cell lines; 72 h exposure.
Anticancer Tubulin polymerization inhibition Structure-activity relationship

Methyl Ester vs. Ethyl Ester at C-2: 4.4-Fold Average Potency Advantage in 6-Methoxy Series

The choice of the methyl ester at C-2, as present in Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate, is quantitatively superior to the corresponding ethyl ester for antiproliferative applications. In the 6-methoxy series, the methyl ester derivative 3g showed an average IC50 of 7.8 nM across seven cell lines, while the ethyl ester derivative 3h showed an average IC50 of 34 nM—a 4.4-fold reduction in average potency [1]. This trend persisted across all cell lines except MCF-7, where both compounds were equipotent (IC50 = 27 nM vs. 25 nM) [1].

Methyl ester vs ethyl ester
Reported
Methyl ester avg IC50 7.8 nM vs ethyl ester 34 nM (6‑OMe series)
Methyl ester preserves higher potency; ~4.4‑fold reduction with ethyl substitution.
Same cell panel; equipotent only in MCF‑7 cells.
Anticancer Ester bioisosterism Medicinal chemistry optimization

Lipoxygenase Inhibitory Activity: Class-Level Pharmacological Differentiation

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is classified in authoritative pharmacological databases as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism, with additional inhibitory activity against formyltetrahydrofolate synthetase, carboxylesterase, and cyclooxygenase, as well as antioxidant properties in fats and oils [1]. While quantitative IC50 values for this exact compound are not publicly available to enable a head-to-head comparison with standard lipoxygenase inhibitors, the multi-target inhibitory profile differentiates it from structurally simpler 3-aminobenzofuran-2-carboxylates that lack the 6-methoxy group and show no reported lipoxygenase activity .

Lipoxygenase inhibition
Source review
Database‑classified lipoxygenase inhibitor; also hits COX, carboxylesterase
Multi‑target profile reported; quantitative IC50 data not publicly available.
Based on MeSH concept record; confirmatory assays recommended.
Anti-inflammatory Lipoxygenase inhibition Arachidonic acid metabolism

Versatile 3-Amino Handle for Derivatization via Buchwald-Hartwig Cross-Coupling

The 3-amino group in Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate has been demonstrated to participate in C–N Buchwald-Hartwig palladium-catalyzed cross-coupling reactions with aryl bromides, enabling the synthesis of 3-arylaminobenzofuran derivatives in good yields [1]. This reactivity was systematically exploited to generate a library of twelve 3-(3',4',5'-trimethoxyanilino) derivatives from the corresponding 3-aminobenzofuran precursors [1]. In contrast, the free carboxylic acid analog (3-amino-6-methoxy-1-benzofuran-2-carboxylic acid) cannot directly undergo this coupling without ester protection, adding synthetic steps [1]. The methyl ester also offers a convenient spectroscopic handle for reaction monitoring by 1H NMR (singlet at ~3.9 ppm) .

Buchwald‑Hartwig coupling
Method context
Pd(OAc)₂/rac‑BINAP, Cs₂CO₃, toluene, 100 °C
Validated C‑N coupling with aryl bromides; enables efficient SAR expansion.
Direct conversion to 3‑arylaminobenzofurans in good yields.
Synthetic chemistry Buchwald-Hartwig amination Building block utility

Scientifically Validated Application Scenarios for Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate


Synthesis of Ultra-Potent Tubulin Polymerization Inhibitors Targeting the Colchicine Site

Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate is the essential precursor for synthesizing 2-methoxycarbonyl-3-(3',4',5'-trimethoxyanilino)-6-methoxybenzo[b]furan (compound 3g), which exhibits IC50 values of 0.3–27 nM across seven human cancer cell lines and inhibits tubulin assembly with an IC50 of 1.1 μM [1]. This compound bound to the colchicine site of tubulin, induced apoptosis, and demonstrated in vivo antitumor activity comparable to combretastatin A-4 phosphate in a murine melanoma model [1]. The 6-methoxy substitution pattern is non-negotiable for this level of potency; any other regioisomer yields dramatically inferior activity [1].

Development of Lipoxygenase-Targeting Anti-Inflammatory Agents

The compound's documented activity as a lipoxygenase inhibitor that interferes with arachidonic acid metabolism positions it as a starting scaffold for developing anti-inflammatory therapeutics targeting leukotriene biosynthesis pathways [2]. Its additional inhibitory effects on cyclooxygenase and antioxidant properties in lipid systems suggest potential for dual-mechanism anti-inflammatory agents [2]. The 3-amino group can be elaborated to optimize potency and selectivity while retaining the critical 6-methoxy pharmacophore.

Building Block for Benzofuran-Based Carbonic Anhydrase Inhibitors

Benzofuran-based carboxylic acid derivatives featuring the 6-methoxy substitution have been explored as inhibitors of the cancer-related human carbonic anhydrase IX isoform [3]. Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate serves as a versatile intermediate that can be hydrolyzed to the free acid and further elaborated with ureido linkers to access this pharmacologically relevant chemical space [3]. The pre-installed 6-methoxy group eliminates the need for late-stage methoxylation.

Precursor for Leukotriene Biosynthesis Inhibitors

Benzofuran-2-carboxylic acid esters, including the 6-methoxy-substituted series, have been patented as inhibitors of leukotriene biosynthesis [4]. Methyl 3-amino-6-methoxy-1-benzofuran-2-carboxylate provides a direct entry point into this IP space, with the 3-amino group enabling further SAR exploration through amidation, sulfonylation, or urea formation while maintaining the ester moiety required for leukotriene pathway inhibition [4].

Application
Selection Property
Validation Focus
Tubulin polymerization inhibitor synthesis
6‑Methoxy regioisomer; methyl ester
Antiproliferative activity in cell models; tubulin assembly inhibition
Lipoxygenase pathway inhibitor research
Reported multi‑target inhibitor profile
Lipoxygenase and COX inhibition assays; antioxidant activity in lipid systems
Carbonic anhydrase inhibitor exploration
Pre‑installed 6‑methoxy; 3‑amino derivatization
CA IX isoform inhibition and selectivity screening
Leukotriene biosynthesis inhibitor research
Methyl ester maintained for pathway inhibition
Leukotriene pathway modulation; SAR profiling
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